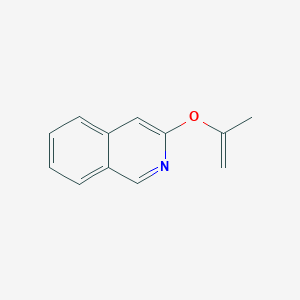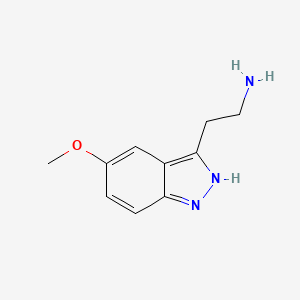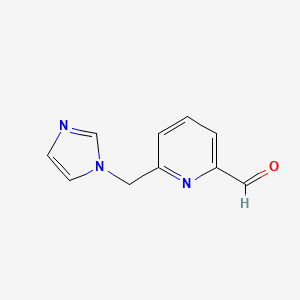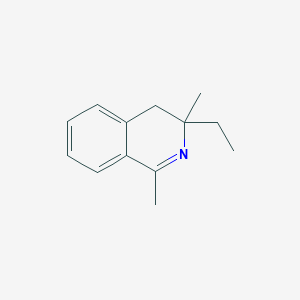
3-(Prop-1-en-2-yloxy)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-1-en-2-yloxy)isoquinolina es un compuesto orgánico aromático heterocíclico. Pertenece a la familia de la isoquinolina, que consiste en un anillo de benceno fusionado a un anillo de piridina. Los derivados de isoquinolina son conocidos por sus diversas actividades biológicas y se encuentran en varios productos naturales y compuestos sintéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
De cinamaldehído: Este método implica la condensación de cinamaldehído con hidroxilamina para formar la oxima correspondiente.
Síntesis de Bischler-Napieralski: En esta reacción, la 2-feniletilamina se trata primero con cloruro de formilo en presencia de una base para formar N-formil-2-feniletilamina.
Métodos de producción industrial
Los métodos de producción industrial para los derivados de isoquinolina a menudo implican la síntesis a gran escala utilizando las rutas mencionadas anteriormente, optimizadas para obtener mayores rendimientos y pureza. La síntesis de Skraup también es un método industrial común para producir quinolina y derivados de isoquinolina .
Análisis De Reacciones Químicas
Tipos de reacciones
Reducción: La reducción suave con estaño y ácido clorhídrico produce 1,2,3,4-tetrahidroisoquinolina.
Sustitución: La isoquinolina se somete a sustitución electrófila en C-5 y C-8 y sustitución nucleófila en C-1 o C-3 si C-1 está ocupado.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio alcalino, ácido peracético.
Agentes reductores: Estaño y ácido clorhídrico, hidrógeno con catalizador de platino.
Reactivos de sustitución: Varios electrófilos y nucleófilos dependiendo de la sustitución deseada.
Principales productos formados
Oxidación: Ácido piridina-3,4-dicarboxílico.
Reducción: 1,2,3,4-tetrahidroisoquinolina, decahidroisoquinolina.
Sustitución: Varias isoquinolinas sustituidas dependiendo de los reactivos utilizados.
4. Aplicaciones en investigación científica
3-(Prop-1-en-2-yloxy)isoquinolina y sus derivados tienen una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
3-(Prop-1-en-2-yloxy)isoquinoline and its derivatives have a wide range of applications in scientific research:
Mecanismo De Acción
El mecanismo de acción de 3-(Prop-1-en-2-yloxy)isoquinolina implica su interacción con varios objetivos moleculares y vías:
Actividad antibacteriana: Los derivados de isoquinolina pueden inhibir la síntesis de ADN bacteriano al promover la escisión de la ADN girasa bacteriana y la topoisomerasa tipo IV, lo que lleva a una rápida muerte bacteriana.
Actividad antifúngica: Estos compuestos pueden interrumpir la integridad de la membrana celular fúngica, lo que lleva a la muerte celular.
Comparación Con Compuestos Similares
Compuestos similares
Isoquinolina-1,3-diona: Un derivado con métodos de síntesis y aplicaciones distintos.
Singularidad
3-(Prop-1-en-2-yloxy)isoquinolina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas en comparación con otros derivados de isoquinolina. Su estructura única permite interacciones específicas con los objetivos moleculares, lo que la convierte en un compuesto valioso en diversos campos de investigación.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-prop-1-en-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H11NO/c1-9(2)14-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,1H2,2H3 |
Clave InChI |
UHMNIWGMEPFSOI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)OC1=CC2=CC=CC=C2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)


![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)




![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)

![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)


